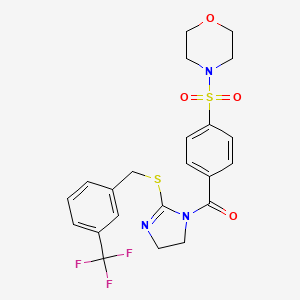
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex organic molecule, notable for its multifunctional groups, which make it a valuable candidate in various fields of research and industry. The presence of morpholinosulfonyl, trifluoromethylbenzyl, and dihydroimidazolyl groups in its structure contributes to its chemical versatility and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" generally involves a multi-step process:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, typically through the reaction of a sulfonyl chloride with morpholine to yield a morpholinosulfonyl-substituted phenyl compound.
Thioether Formation: The intermediate is then subjected to a nucleophilic substitution reaction with a benzyl thioether reagent, incorporating the trifluoromethylbenzyl group into the structure.
Imidazoline Cyclization: The final step involves the cyclization of the intermediate with an appropriate dihydroimidazole precursor under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, advanced purification techniques like recrystallization, and possibly chromatographic methods to ensure the removal of any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, primarily affecting the sulfide and amine groups.
Reduction: Reduction reactions may target the sulfonyl and carbonyl groups.
Substitution: The aromatic rings and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganate are commonly used.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride are typical.
Substitution: Electrophiles like halogens or nucleophiles such as amines and thiols under acidic or basic conditions are used.
Major Products
The reactions yield various products, such as sulfoxides, amides, and substituted imidazoles, depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound serves as a reagent in the synthesis of more complex molecules, showcasing its utility in forming stable and functionalized intermediates.
Biology
Biologically, the compound’s functional groups allow it to interact with various biomolecules, making it a useful probe in biochemical assays and studies.
Medicine
In medicine, the compound’s structure suggests potential as a pharmaceutical agent, particularly in fields like oncology and antimicrobial research, due to its capability to interfere with key biological pathways.
Industry
Industrially, it may be utilized in the production of advanced materials or as a specialty chemical in various manufacturing processes.
Wirkmechanismus
The compound exerts its effects through multiple molecular targets:
Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their function.
Receptor Binding: The trifluoromethylbenzyl group may enhance binding affinity to certain receptors, altering signal transduction pathways.
DNA/RNA Interaction: The imidazole ring can intercalate with nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(methylsulfonyl)phenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(piperidinosulfonyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(morpholinosulfonyl)phenyl)(2-((4-methoxybenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Unique Features
Compared to these similar compounds, "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity, making it a more potent compound in various applications. The morpholinosulfonyl group also imparts higher solubility and better pharmacokinetic properties.
And that's a comprehensive guide to our fascinating compound. Curious to dive into any specific area more deeply?
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOACTRIFRVGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
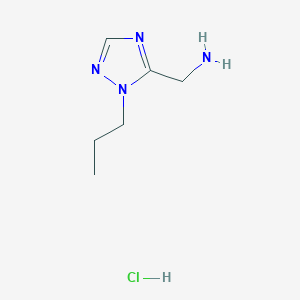
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2889631.png)

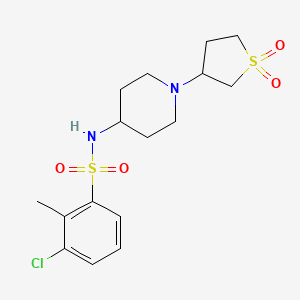
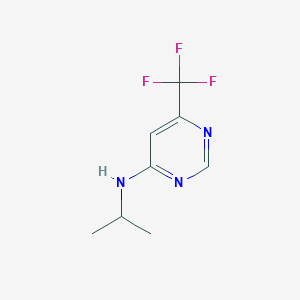
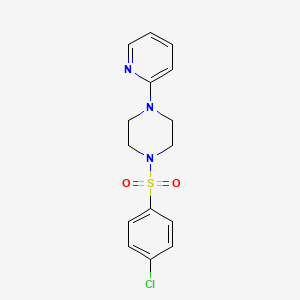
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)benzamide](/img/structure/B2889637.png)
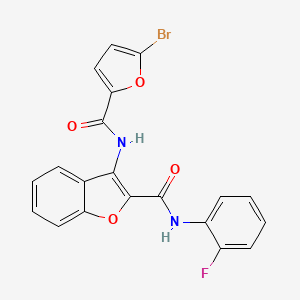
![1-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2889641.png)
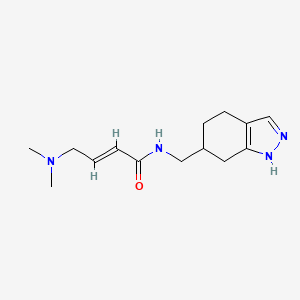
![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)
![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)
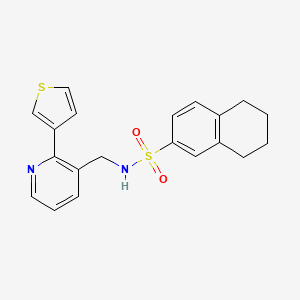
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)
